molecular formula C21H14N2O4 B11092939 1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid

1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11092939
M. Wt: 358.3 g/mol
InChI Key: JDMVKIDVDBNUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves the reaction of aniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Aniline and Phthalic Anhydride Reaction: Aniline reacts with phthalic anhydride in the presence of sulfuric acid.

    Cyclization: The intermediate product undergoes cyclization to form the quinazolinone structure.

    Purification: The final product is purified using recrystallization techniques.

Industrial Production Methods

Industrial production of 2-(4-anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with similar structural features.

    Quinazolinone: A closely related compound with a similar core structure.

    Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with varying substituents.

Uniqueness

2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to its specific substitution pattern and the presence of both aniline and isoindolinecarboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-(4-anilinophenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H14N2O4/c24-19-17-11-6-13(21(26)27)12-18(17)20(25)23(19)16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,26,27)

InChI Key

JDMVKIDVDBNUND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

solubility

51.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.